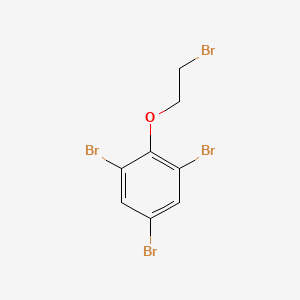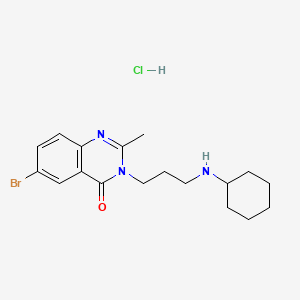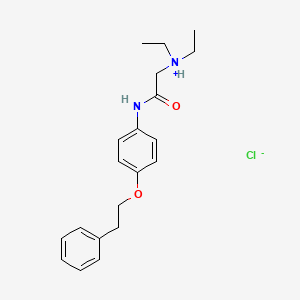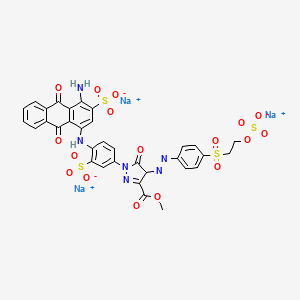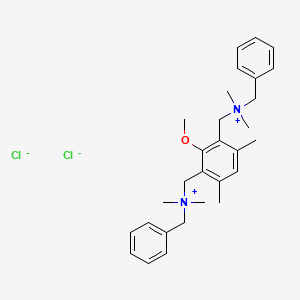
(2-Methoxy-4,6-dimethyl-m-xylene)bis(benzyldimethylammonium chloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxy-4,6-dimethyl-m-xylene)bis(benzyldimethylammonium chloride) is a complex organic compound that features a xylene core substituted with methoxy and dimethyl groups, and further functionalized with benzyldimethylammonium chloride groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4,6-dimethyl-m-xylene)bis(benzyldimethylammonium chloride) typically involves multiple steps. The initial step often includes the functionalization of the xylene core. This can be achieved through Friedel-Crafts alkylation or acylation reactions, followed by the introduction of methoxy groups via methylation reactions. The final step involves the quaternization of the dimethylamino groups with benzyl chloride to form the benzyldimethylammonium chloride moieties.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts, such as Lewis acids, can enhance the efficiency of the Friedel-Crafts reactions. The methylation and quaternization steps are typically carried out in the presence of suitable solvents and under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxy-4,6-dimethyl-m-xylene)bis(benzyldimethylammonium chloride) undergoes various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or hydrocarbons.
Substitution: The benzyldimethylammonium chloride groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
(2-Methoxy-4,6-dimethyl-m-xylene)bis(benzyldimethylammonium chloride) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Methoxy-4,6-dimethyl-m-xylene)bis(benzyldimethylammonium chloride) involves its interaction with molecular targets such as enzymes and receptors. The benzyldimethylammonium chloride groups can interact with negatively charged sites on proteins or cell membranes, leading to changes in their structure and function. This interaction can disrupt cellular processes, leading to antimicrobial or therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,5-Dimethoxy-4-methylbenzylamine): Similar structure but with different functional groups.
(4,6-Dimethyl-2-methoxyphenol): Similar core structure with different substituents.
(2,4,6-Trimethylbenzylamine): Similar xylene core with different functional groups.
Uniqueness
(2-Methoxy-4,6-dimethyl-m-xylene)bis(benzyldimethylammonium chloride) is unique due to the presence of both methoxy and benzyldimethylammonium chloride groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
64049-75-8 |
|---|---|
Molekularformel |
C29H40Cl2N2O |
Molekulargewicht |
503.5 g/mol |
IUPAC-Name |
benzyl-[[3-[[benzyl(dimethyl)azaniumyl]methyl]-2-methoxy-4,6-dimethylphenyl]methyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C29H40N2O.2ClH/c1-23-18-24(2)28(22-31(5,6)20-26-16-12-9-13-17-26)29(32-7)27(23)21-30(3,4)19-25-14-10-8-11-15-25;;/h8-18H,19-22H2,1-7H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
ZARYZCUYDZYERY-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=C(C(=C1C[N+](C)(C)CC2=CC=CC=C2)OC)C[N+](C)(C)CC3=CC=CC=C3)C.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13780663.png)
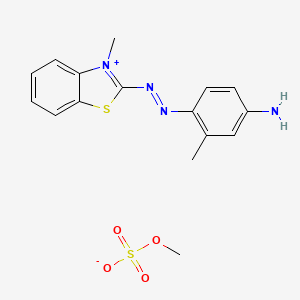
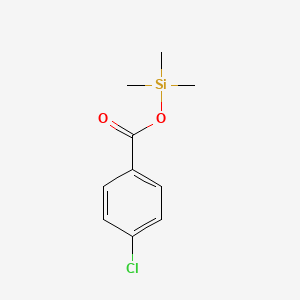
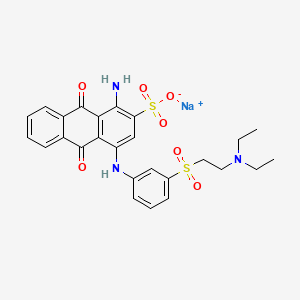
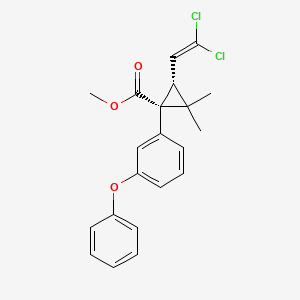
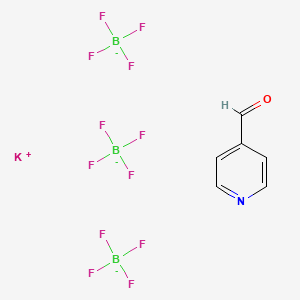
![calcium;3-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13780698.png)

